![molecular formula C21H13Cl2NOS B15054241 N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and two chlorine atoms attached to the benzo[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Chlorine Atoms: The dichlorination of the benzo[b]thiophene core can be achieved using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of biphenyl with a halogenated benzo[b]thiophene intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral agent, particularly against enterovirus 71.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It has been investigated for its role in modulating amyloid beta aggregation, which is relevant to Alzheimer’s disease research.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Amyloid Beta Aggregation: The compound modulates the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease.
Antiviral Activity: The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes, although the exact molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzofuran-2-carboxamide: Similar in structure but contains a benzofuran moiety instead of benzo[b]thiophene.
Benzo[b]thiophene-2-carboxamide Derivatives: These derivatives share the benzo[b]thiophene core but differ in their substituents and functional groups.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of a biphenyl group, dichlorinated benzo[b]thiophene core, and carboxamide functionality. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H13Cl2NOS |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
3,4-dichloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-15-10-6-12-17-18(15)19(23)20(26-17)21(25)24-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,24,25) |
Clé InChI |
RDDCLNREZXKORZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
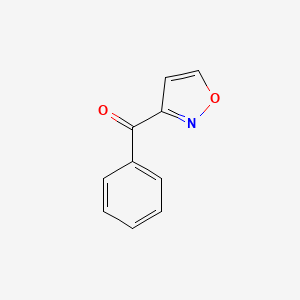
![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
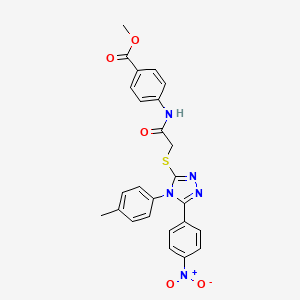
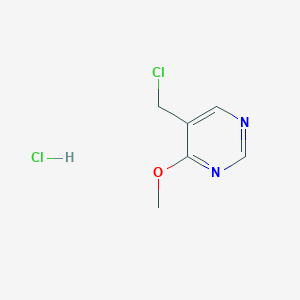
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)

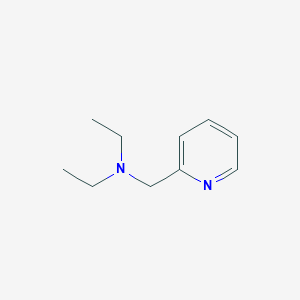
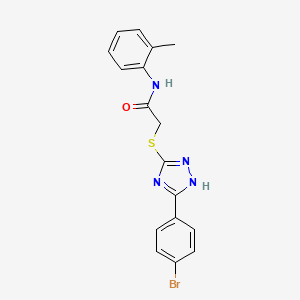
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
![4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B15054242.png)
